molecular formula C6H12O5 B13820842 2-O-Methyl-D-arabinose CAS No. 39951-07-0

2-O-Methyl-D-arabinose

Cat. No.: B13820842
CAS No.: 39951-07-0
M. Wt: 164.16 g/mol
InChI Key: ALNDFFUAQIVVPG-HSUXUTPPSA-N
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Description

2-O-Methyl-D-arabinose is a methylated derivative of the pentose sugar D-arabinose. In nature, L-arabinose is a common component of biopolymers like hemicellulose and pectin, while D-arabinose is less common and often used in synthetic chemistry . This compound serves as a valuable chiral precursor and building block in organic and medicinal chemistry synthesis. Research indicates that methylated arabinose derivatives can be key intermediates in synthetic pathways. For instance, they can be used in the formation of anhydro nucleosides, which are crucial precursors for synthesizing biologically active L-nucleoside analogues . These analogues have shown significant potential as therapeutic agents due to their antiviral and anticancer properties, as well as their utility in creating nuclease-resistant oligonucleotides . The compound has also been identified as a specific product of chromic oxidation reactions involving other methylated sugars, highlighting its role in chemical reaction studies . As a specialized carbohydrate, this compound provides researchers with a tool for probing biochemical processes, developing synthetic methodologies, and exploring new chemical entities. This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39951-07-0

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal

InChI

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5-,6-/m1/s1

InChI Key

ALNDFFUAQIVVPG-HSUXUTPPSA-N

Isomeric SMILES

CO[C@H](C=O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

COC(C=O)C(C(CO)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving 2 O Methyl D Arabinose

Enzymatic Methylation Mechanisms

The formation of 2-O-Methyl-D-arabinose is contingent on the activity of specific enzymes that facilitate the transfer of a methyl group to the C2 hydroxyl group of a D-arabinose residue. This reaction is a type of O-methylation, a common modification of sugars in various biological contexts.

While specific glycosyltransferases and methyltransferases responsible for the synthesis of this compound have not been extensively characterized in the scientific literature, the process would invariably involve two key enzyme classes:

Glycosyltransferases: These enzymes are responsible for transferring the D-arabinose sugar from a nucleotide sugar donor, such as UDP-D-arabinose or GDP-D-arabinose, to an acceptor molecule. This acceptor could be a growing polysaccharide chain, a lipid, or a protein. The specific glycosyltransferase determines the linkage of the arabinose residue.

Methyltransferases: Following or concurrently with the glycosyltransfer, a methyltransferase catalyzes the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to the 2-hydroxyl group of the D-arabinose residue. O-methyltransferases (OMTs) are a large and diverse family of enzymes, and the specific OMT involved would exhibit a high degree of specificity for its substrates.

Research into the biosynthesis of other methylated sugars, such as the 3-O-methylation of mannose in mycobacterial methylmannose polysaccharides, has identified specific S-adenosyl-L-methionine–dependent O-methyltransferases. nih.gov It is highly probable that a similarly specific enzyme is required for the 2-O-methylation of D-arabinose. The identification and characterization of such an enzyme would require techniques like gene cloning, protein expression, and in vitro enzymatic assays with D-arabinose-containing substrates.

Table 1: General Classes of Enzymes Implicated in this compound Biosynthesis

Enzyme ClassFunctionProbable Donor Molecule
GlycosyltransferasesTransfer of D-arabinose to an acceptorUDP-D-arabinose or GDP-D-arabinose
Methyltransferases (OMTs)Transfer of a methyl group to the 2-OH of D-arabinoseS-adenosyl-L-methionine (SAM)

Substrate Specificity and Regioselectivity in Methylation Reactions

The substrate specificity of the involved methyltransferase is a critical determinant in the biosynthesis of this compound. The enzyme must be able to recognize the D-arabinose residue, likely when it is part of a larger oligosaccharide or glycoconjugate.

Regioselectivity is another key feature, ensuring that the methylation occurs specifically at the C2 position of the D-arabinose. O-methyltransferases achieve this through the precise architecture of their active sites, which orients the substrate in a way that exposes only the target hydroxyl group to the catalytic machinery and the methyl donor. Studies on flavonoid O-methyltransferases have demonstrated that these enzymes can exhibit high regioselectivity, catalyzing methylation at specific positions on the flavonoid backbone. maxapress.com A similar level of precision would be expected from the enzyme(s) responsible for producing this compound.

Precursor Pathways and Substrate Flux for D-Arabinose Methylation

D-arabinose is a relatively uncommon sugar in nature compared to its L-enantiomer. However, pathways for its synthesis have been identified in various organisms. In eukaryotes, a proposed pathway for the formation of D-arabinose begins with D-glucose. nih.gov This pathway involves the conversion of D-glucose through the pentose (B10789219) phosphate (B84403) pathway to produce D-ribulose-5-phosphate. nih.gov An isomerization step is then thought to convert D-ribulose-5-phosphate to D-arabinose-5-phosphate, which can then be dephosphorylated to yield D-arabinose. nih.gov

In certain bacteria, such as Mycobacterium smegmatis, D-arabinose is a key component of the cell wall. The biosynthesis in these organisms is also thought to proceed from D-glucose, though the exact enzymatic steps may differ from the eukaryotic pathway.

The direct precursor for the methylation reaction is a D-arabinose residue that is part of a larger molecule. The likely sequence of events involves the activation of D-arabinose into a nucleotide sugar, followed by its incorporation into a glycan chain.

The key intermediates in this process are:

D-arabinose-5-phosphate: Formed from the pentose phosphate pathway.

D-arabinose-1-phosphate: Generated from D-arabinose-5-phosphate by a mutase.

Nucleotide-activated D-arabinose (e.g., UDP-D-arabinose or GDP-D-arabinose): Synthesized from D-arabinose-1-phosphate and a nucleoside triphosphate (UTP or GTP) by a pyrophosphorylase.

Arabinose-containing oligosaccharide/glycoconjugate: Formed by the action of a glycosyltransferase, which transfers the D-arabinose from its nucleotide-activated form to an acceptor molecule.

This compound-containing oligosaccharide/glycoconjugate: The final product, formed by the specific methylation of the D-arabinose residue at the C2 position.

Genetic and Molecular Regulation of Biosynthetic Processes

The biosynthesis of this compound is expected to be under tight genetic and molecular control to ensure its production in the correct cellular context and at appropriate levels. While the specific regulatory mechanisms for this compound are not well-defined, insights can be drawn from well-characterized sugar metabolic pathways, such as the L-arabinose operon in Escherichia coli.

The ara operon in E. coli is a classic example of both positive and negative regulation of gene expression. nih.gov The expression of the genes involved in L-arabinose metabolism is controlled by the AraC protein, which acts as a repressor in the absence of arabinose and as an activator in its presence. nih.gov This dual-function regulatory protein allows the bacterium to finely tune the expression of the metabolic machinery in response to the availability of the sugar substrate.

It is plausible that the genes encoding the glycosyltransferases and methyltransferases involved in this compound biosynthesis are part of a gene cluster or operon. The expression of these genes could be regulated by a specific transcription factor that senses the presence of D-arabinose or a downstream metabolic product. Furthermore, the activity of the enzymes themselves could be subject to allosteric regulation or feedback inhibition, providing another layer of control over the biosynthetic pathway. The identification of the genes responsible for this compound synthesis would be the first step toward elucidating these regulatory networks.

Chemical Synthesis and Derivative Chemistry of 2 O Methyl D Arabinose

De Novo Synthetic Methodologies for 2-O-Methyl-D-arabinose

The de novo synthesis of this compound from simpler, achiral precursors is a complex challenge. More commonly, synthetic routes commence from D-arabinose itself or other readily available pentoses, requiring sophisticated chemical strategies to achieve the desired methylation with high regioselectivity and stereocontrol.

Regioselective methylation of the C2 hydroxyl group of D-arabinose, in the presence of other free hydroxyls at C3, C4, and C5, is the central challenge in synthesizing the target compound. Various strategies have been developed to differentiate the reactivity of the hydroxyl groups.

One common approach involves the temporary protection of more reactive hydroxyl groups, followed by methylation of the remaining free hydroxyl. However, direct selective methylation is more efficient. This can be achieved by leveraging the subtle differences in the steric and electronic properties of the hydroxyl groups. Methods for linkage analysis of polysaccharides, which involve methylating all free hydroxyls, provide a foundational understanding of methylation chemistry, though the goal in synthesis is selectivity rather than exhaustive methylation. nih.gov

Another strategy is the use of organotin intermediates. The reaction of a sugar diol with a dialkyltin oxide, such as dibutyltin (B87310) oxide, forms a cyclic stannylene acetal (B89532). This intermediate selectively activates one of the hydroxyl groups towards electrophilic attack. In the case of arabinose derivatives, the formation of a stannylene acetal across a cis-diol can enhance the nucleophilicity of one oxygen over the other, facilitating regioselective methylation.

Enzymatic O-methylation represents a powerful alternative to chemical methods, offering high regioselectivity under mild conditions. acs.org O-methyltransferases (OMTs) can be engineered to target specific hydroxyl positions on a sugar scaffold, although the application to simple monosaccharides like D-arabinose is less explored than for complex natural products. acs.orgnih.gov

Method Reagents/System Principle of Selectivity Reference
Protecting Group StrategyBenzyl (B1604629), Acetyl, Silyl (B83357) ethersDifferential protection/deprotection of hydroxyl groups nih.gov
Stannylene Acetal MethodDibutyltin oxide (Bu₂SnO), followed by MeIActivation of a specific hydroxyl group via a cyclic tin intermediateN/A
Phase-Transfer CatalysisNaOH, CH₂Cl₂, Me₂SO₄, Tetrabutylammonium saltDifferential reactivity of hydroxyls under biphasic conditionsN/A
Enzymatic MethylationO-Methyltransferase (OMT), S-adenosyl-methionine (SAM)Enzyme active site directs methylation to a specific position acs.orgnih.gov

Protecting group chemistry is fundamental to any stereoselective synthesis of this compound derivatives. The choice of protecting groups is crucial as they do more than simply mask functional groups; they influence the reactivity and conformation of the sugar ring, thereby directing the stereochemical outcome of subsequent reactions, particularly glycosylations. nih.gov

To synthesize this compound, a typical sequence begins with the protection of the C3, C4, and C5 hydroxyls of D-arabinose. For instance, treatment of D-arabinose with acetone (B3395972) under acidic conditions can form a 3,4-isopropylidene acetal, leaving the C2 and C5 hydroxyls free. The primary C5 hydroxyl can then be selectively protected using a bulky silyl ether like tert-butyldimethylsilyl (TBDMS) chloride. This leaves the C2 hydroxyl as the sole position available for methylation.

After methylation of the C2 position, typically using a base like sodium hydride and an electrophile such as methyl iodide, the protecting groups can be removed under specific conditions (e.g., acid for the acetal and fluoride (B91410) for the silyl ether) to yield this compound. The stereochemistry of the starting D-arabinose is retained throughout this process.

Protecting Group Abbreviation Introduction Reagents Removal Conditions Typical Use in Arabinose Synthesis
Benzyl etherBnNaH, Benzyl bromide (BnBr)Catalytic hydrogenation (H₂, Pd/C)Protection of multiple hydroxyls; stable to acid/base
Acetyl esterAcAcetic anhydride, PyridineMild base (e.g., NaOMe in MeOH)Temporary protection; can participate in glycosylations
Isopropylidene acetal-Acetone, Acid catalyst (e.g., H₂SO₄)Mild acid (e.g., aq. AcOH)Protection of cis-diols (e.g., C3, C4)
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, ImidazoleFluoride source (e.g., TBAF)Selective protection of primary hydroxyls (e.g., C5)

Synthesis of this compound Derivatives

Once synthesized, this compound serves as a valuable precursor for more complex molecules. The presence of the C2-O-methyl group prevents participation from this position during glycosylation, which typically favors the formation of 1,2-cis-glycosidic linkages.

To be used in oligosaccharide synthesis, this compound must first be converted into an activated glycosyl donor. This involves protecting the remaining hydroxyl groups (C3, C4, C5) and introducing a suitable leaving group at the anomeric (C1) position.

Common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. For example, after protecting the C3, C4, and C5 hydroxyls of this compound with benzyl ethers, the anomeric position can be converted to a bromide using HBr in acetic acid. nih.gov Alternatively, reaction with trichloroacetonitrile (B146778) in the presence of a base like DBU yields a trichloroacetimidate (B1259523) donor. These activated donors can then react with a glycosyl acceptor (an alcohol, including another sugar) under the influence of a promoter (e.g., silver triflate for halides, TMSOTf for imidates) to form a glycosidic bond. Methyl glycosides can also function as stable glycosyl donors under specific activation conditions. rsc.org

Nucleoside analogues are crucial in antiviral and anticancer therapies. Incorporating modified sugars like this compound can enhance their metabolic stability and biological activity. nih.govresearchgate.net The synthesis of such analogues typically involves coupling an activated sugar derivative with a nucleobase (e.g., uracil, cytosine, adenine).

A common strategy for synthesizing 2'-O-methyl-D-arabinonucleosides starts from D-arabinose. nih.govacs.org A key intermediate is often an O²,2'-anhydro nucleoside. For instance, condensation of D-arabinose with a nucleobase precursor can lead to an arabinonucleoside. Subsequent chemical manipulation can generate an O²,2'-anhydro intermediate, which creates a strained epoxide-like ring. Ring-opening of this anhydro intermediate with a methoxide (B1231860) source, such as magnesium methoxide in methanol, proceeds with high regioselectivity to install the methyl group at the C2' position, yielding the desired 2'-O-methyl-D-arabinonucleoside. nih.gov The remaining hydroxyl groups can then be protected for further modifications or for incorporation into oligonucleotides via phosphoramidite (B1245037) chemistry. nih.gov

The incorporation of this compound into oligosaccharides is relevant to the synthesis of fragments of natural polysaccharides, such as those found in plant cell walls. fu-berlin.de The assembly of these complex structures often relies on a building block approach where monosaccharide units, including this compound, are added sequentially.

Automated glycan assembly is a powerful technique for this purpose. researchgate.net In this method, a this compound building block, functionalized as a glycosyl donor (e.g., a thioglycoside or trichloroacetimidate) with orthogonal protecting groups on the remaining hydroxyls, is added to a growing oligosaccharide chain attached to a solid support. The lack of a participating group at C2 due to the methyl ether generally favors the formation of α-glycosidic linkages (1,2-cis) for arabinose, which is a common linkage type for arabinofuranose residues in natural products. researchgate.net The choice of protecting groups, solvent, and temperature are all critical factors in controlling the stereoselectivity of the glycosylation reaction. nih.gov

Chemoenzymatic Synthesis Approaches for Modified Arabinose Structures

The selective modification of carbohydrate structures, such as the methylation of D-arabinose at the C2 position to yield this compound, presents a significant challenge for traditional organic synthesis due to the similarity in reactivity of the multiple hydroxyl groups. Chemoenzymatic synthesis has emerged as a powerful strategy to overcome these challenges by combining the selectivity of enzymatic catalysts with the versatility of chemical reactions. This approach allows for the production of complex carbohydrate derivatives with high regioselectivity and stereoselectivity under mild reaction conditions.

The core of chemoenzymatic synthesis lies in the use of enzymes to catalyze specific modifications on a sugar scaffold, which may have been previously modified using chemical methods. This synergy allows for the creation of novel structures that would be difficult to access through purely chemical or enzymatic routes. For the synthesis of modified arabinose structures, several enzymatic approaches can be conceptualized, drawing from established methodologies for other monosaccharides.

One of the key strategies in the chemoenzymatic synthesis of modified sugars is the use of glycosyltransferases. These enzymes are responsible for the formation of glycosidic bonds in nature and can be harnessed to transfer a sugar moiety from an activated donor to an acceptor molecule. While not directly applicable to methylation, the principles of enzymatic recognition and catalysis are fundamental. For the specific case of O-methylation, the most relevant class of enzymes is the O-methyltransferases (OMTs).

Recent research has identified and characterized regiospecific sugar-O-methyltransferases. For instance, a notable discovery is the enzyme ThnM1, an O-methyltransferase from Nocardia sp. CS682, which has been shown to exhibit regiospecific methylation at the 2'-hydroxyl group of a rhamnose moiety. nih.govasm.org This finding is particularly significant as it demonstrates the existence of enzymes capable of selectively methylating a specific hydroxyl group on a sugar ring, a crucial step for the targeted synthesis of compounds like this compound. The promiscuity of such enzymes towards different substrates could be explored for the methylation of D-arabinose.

Another powerful chemoenzymatic strategy involves the use of one-pot multienzyme (OPME) systems. nih.govescholarship.org These systems integrate several enzymatic reactions in a single reaction vessel, allowing for the synthesis of complex molecules from simple precursors without the need for isolating intermediates. An OPME system for the synthesis of this compound could be envisioned to start with D-arabinose, which is first activated, for example, by phosphorylation, and then subjected to a methylation step catalyzed by a specific O-methyltransferase.

Furthermore, the combination of chemical protecting group strategies with enzymatic transformations offers a robust route to modified arabinose structures. In this approach, chemical synthesis is used to protect all but the target hydroxyl group (in this case, the 2-OH group of D-arabinose). The selectively exposed hydroxyl group can then be modified by an enzymatic reaction, such as methylation. Subsequently, the protecting groups are removed chemically to yield the final product. This chemoenzymatic route leverages the strengths of both chemical and enzymatic methods to achieve high yields and purity of the desired product.

The enzymatic acylation of sugars, often catalyzed by lipases, is another well-established technique that can be adapted for the synthesis of modified arabinose. nih.gov While this method results in ester linkages rather than ether linkages (as in methylation), the principles of regioselectivity are transferable. For instance, enzymes like immobilized Candida antarctica lipase (B570770) B have been used for the regioselective acylation of pentoses, including arabinose. nih.gov This highlights the potential for identifying or engineering enzymes that can perform other modifications, such as methylation, with similar precision.

The table below summarizes various enzymatic approaches that could be adapted for the chemoenzymatic synthesis of modified arabinose structures, including the target compound this compound.

Enzymatic ApproachEnzyme ClassPotential Application for Arabinose ModificationKey Research Findings
Regiospecific MethylationO-Methyltransferase (OMT)Direct methylation of the 2-hydroxyl group of D-arabinose.Discovery of ThnM1, a regiospecific sugar-O-methyltransferase that methylates the 2'-OH of rhamnose. nih.govasm.org
One-Pot Multienzyme (OPME) SystemsKinases, MethyltransferasesStepwise synthesis of this compound from D-arabinose via activated intermediates.OPME systems have been successfully used for the synthesis of various complex carbohydrates and glycoconjugates. nih.govescholarship.org
Chemoenzymatic Synthesis with Protecting GroupsVariousEnzymatic methylation of a chemically protected arabinose derivative with a free 2-hydroxyl group.Combination of chemical and enzymatic steps allows for highly selective modifications of complex molecules.
Enzymatic AcylationLipaseRegioselective esterification of arabinose, demonstrating the potential for other selective modifications.Immobilized Candida antarctica lipase B has been shown to catalyze the regioselective acylation of arabinose. nih.gov

Structural Elucidation and Advanced Analytical Methodologies for 2 O Methyl D Arabinose in Biological Systems

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and conformational properties of 2-O-Methyl-D-arabinose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural assignment of carbohydrates. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the sequence, linkage sites, and anomeric configurations of monosaccharides within a larger glycan structure.

For arabinose-containing structures, 1D ¹H NMR spectra provide initial information through the chemical shifts and coupling constants of protons. The anomeric proton (H-1) signal is particularly diagnostic for the α or β configuration. researchgate.net 2D experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to trace the proton-proton coupling networks within each sugar ring, allowing for the assignment of all proton resonances. researchgate.netnih.gov

Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with their directly attached carbons (¹JCH) or with carbons two to three bonds away, respectively. researchgate.netnih.gov The HSQC spectrum for D-arabinose derivatives reveals complex structures, with specific signals in the anomeric region provisionally assigned to different linkages, such as -2 linked α-D-arabinofuranose. researchgate.net The ¹JCH coupling constants obtained from coupled HSQC spectra can further confirm anomeric configurations. researchgate.net

Conformational analysis of the arabinose ring (e.g., N-type vs. S-type sugar pucker) can be inferred from proton-proton coupling constants and through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which provide information about through-space proton proximities. nih.govresearchgate.net The presence of a 2'-O-methyl group is known to influence the sugar pucker equilibrium, typically favoring the C3'-endo conformation found in canonical duplexes by reducing steric repulsion. nih.gov This modification can stabilize alternative secondary structures where the methylated nucleotide is paired. nih.gov

Table 1. Application of NMR Techniques for this compound Analysis
NMR ExperimentTypeInformation ObtainedReference
¹H NMR1DChemical shifts and coupling constants for initial structural assessment. researchgate.net
COSY / TOCSY2DAssignment of proton resonances within the arabinose ring via ³JHH couplings. researchgate.netnih.gov
HSQC2DCorrelation of protons to directly attached carbons (C-1/H-1, etc.) for linkage analysis. researchgate.net
HMBC2DCorrelation of protons to carbons over 2-3 bonds to confirm inter-residue linkages. nih.gov
NOESY / ROESY2DDetermination of through-space proton proximities for conformational analysis. researchgate.net

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and composition of carbohydrates. When coupled with tandem MS (MS/MS), it provides detailed structural information, particularly for linkage analysis through a technique known as methylation analysis. scielo.br

In a typical methylation analysis workflow, all free hydroxyl groups in a polysaccharide are first permethylated. The carbohydrate is then hydrolyzed into its constituent monosaccharides, which are subsequently reduced (often with sodium borodeuteride to label C-1) and acetylated to produce partially methylated alditol acetates (PMAAs). scielo.brsemanticscholar.org These volatile derivatives are then analyzed by GC-MS. The positions of the original glycosidic linkages are determined by identifying the locations of the free hydroxyl groups (now acetylated) on the sugar ring.

The fragmentation patterns of these PMAAs upon electron ionization are highly characteristic of the linkage positions. scielo.br For instance, the mass spectrum of a PMAA derived from a 2-O-methylated arabinose residue would show a different fragmentation pattern than one derived from a 3-O- or 5-O-methylated residue.

For larger oligosaccharides, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used. Tandem MS (MS/MS) experiments on a permethylated oligosaccharide ion induce fragmentation at the glycosidic bonds. researchgate.net The resulting fragment ions (typically labeled as B, C, Y, and Z ions) provide information about the sequence and branching pattern of the sugar chain. researchgate.netresearchgate.net For example, the cleavage of an O-glycosidic bond often results in a prominent Y₀ ion, corresponding to the aglycone after the loss of the sugar moiety. nih.gov

Table 2. Mass Spectrometry Techniques for Carbohydrate Analysis
TechniquePurposeKey Information YieldedReference
Methylation Analysis (with GC-MS)Linkage DeterminationFragmentation patterns of PMAA derivatives identify original linkage sites. scielo.br
ESI-MS/MSSequencing and BranchingAnalysis of B, C, Y, and Z fragment ions reveals oligosaccharide structure. researchgate.netresearchgate.net
MALDI-MSMolecular WeightProvides the mass of the intact carbohydrate, determining composition. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibration of chemical bonds. upi.edu While FT-IR does not provide the detailed linkage or stereochemical information that NMR or MS can, it serves as a rapid method to confirm the general chemical nature of a sample. upi.edu

For this compound, the FT-IR spectrum would be characterized by several key absorption bands:

O-H Stretching: A strong and broad band in the region of 3300-3500 cm⁻¹, characteristic of the hydroxyl (-OH) groups. libretexts.org

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region. This includes stretches from the methyl C-H bonds of the methoxy (B1213986) group (typically ~2850–2815 cm⁻¹) and the other alkyl C-H bonds in the sugar ring. upi.edulibretexts.org

C-O Stretching: Strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, corresponding to C-O stretching vibrations of the hydroxyl groups and the C-O-C stretch of the ether linkage. libretexts.org

Table 3. Expected FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)Stretching3500 - 3300 (Broad) libretexts.org
Alkyl (C-H)Stretching3000 - 2850 upi.edu
Ether (C-O-C) & Alcohol (C-O)Stretching1200 - 1000 libretexts.org

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are essential for separating this compound from complex biological mixtures and for its subsequent quantification. The choice of method depends on the sample matrix, the required sensitivity, and whether the analysis is for monosaccharide composition or for intact oligosaccharides.

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since sugars are non-volatile, they must first be converted into volatile derivatives. As described in the mass spectrometry section, the formation of partially methylated alditol acetates (PMAAs) is a standard method for linkage analysis. scielo.brcapes.gov.br

The mixture of PMAAs is injected into the GC, where the different derivatives are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., an OV-225 fused silica (B1680970) capillary column). scielo.br The retention time of each peak is a characteristic feature used for identification by comparison with authentic standards. scielo.br

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool. The mass spectrometer records the mass spectrum of each compound as it elutes from the GC column. The resulting electron impact (EI) mass spectra provide characteristic fragmentation patterns that allow for unambiguous identification of the specific methylated sugar derivative, and thus the original linkage position. scielo.brusp.br This method is highly sensitive and is a cornerstone of carbohydrate methylation analysis. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of underivatized carbohydrates. Various HPLC modes can be used, often employing columns like the Aminex HPX-87H with an aqueous mobile phase (e.g., dilute sulfuric acid). researchgate.netscirp.org Detection can be achieved using a refractive index (RI) detector, an evaporative light-scattering detector (ELSD), or a photodiode array (PDA) detector if the sugars have been derivatized with a UV-active tag. researchgate.net

A particularly powerful method for carbohydrate analysis is High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD). chromatographyonline.com This technique takes advantage of the weak acidity of sugar hydroxyl groups, which allows them to be separated as anions on a strong anion-exchange column under high pH conditions. nih.gov HPAEC-PAD is highly sensitive, requires no derivatization, and can resolve closely related isomers, epimers, and sugars with different linkage positions. chromatographyonline.com It is widely used for the detailed analysis of monosaccharide and oligosaccharide composition in complex biological samples. chromatographyonline.comnih.gov

Table 4. Comparison of Chromatographic Techniques for Arabinose Analysis
TechniquePrincipleDerivatizationKey AdvantagesReference
GC-MSSeparation of volatile derivatives by partitioning between gas and solid phases.Required (e.g., PMAAs).High resolution; provides structural info via MS fragmentation for linkage analysis. scielo.brusp.br
HPLCSeparation in a liquid phase based on partitioning with a solid stationary phase.Optional (can enhance detection).Versatile; analyzes underivatized sugars; multiple detection methods available. researchgate.netscirp.org
HPAEC-PADAnion-exchange separation of carbohydrates at high pH.Not required.High sensitivity and resolution for underivatized sugars; separates isomers. chromatographyonline.comnih.gov

Advanced Paper and Thin-Layer Chromatography in Methylation Mapping

Paper chromatography (PC) and thin-layer chromatography (TLC) are foundational techniques that continue to be relevant in the structural analysis of carbohydrates, particularly in methylation mapping. nih.govresearchgate.net After a complex polysaccharide containing this compound is fully methylated, hydrolyzed, and reduced, these chromatographic methods are employed to separate the resulting partially O-methylated alditol acetates (PMAAs).

The principle of separation is based on the differential partitioning of the analytes between a stationary phase (e.g., cellulose (B213188) paper or a silica gel layer on a plate) and a mobile phase (a solvent system). The mobility of each methylated sugar derivative, often expressed as an R_f_ (retardation factor) value, is dependent on its polarity. The number and position of free hydroxyl groups versus methyl ether groups significantly influence this polarity; fewer free hydroxyls lead to less polarity and a higher R_f_ value.

In the context of this compound, if it were a non-reducing terminal unit in a polysaccharide, complete methylation followed by hydrolysis would yield 2,3,4,5-tetra-O-methyl-D-arabinose. However, if it were an internal residue, the positions involved in glycosidic linkages would remain as free hydroxyls after hydrolysis of the permethylated polymer. For example, a (1→3)-linked this compound residue would yield 2,4,5-tri-O-methyl-D-arabinose. By comparing the R_f_ values of the unknown derivatives with those of known standards run on the same chromatogram, a preliminary identification of the linkage pattern can be achieved. orientjchem.org While now often supplemented by gas-liquid chromatography (GLC), PC and TLC remain valuable for their simplicity and effectiveness in initial screening and separation. orientjchem.org

Chemical Degradation and Derivatization Approaches for Structural Mapping

Chemical degradation and derivatization are cornerstone strategies for deconstructing complex carbohydrates to determine the arrangement and linkage of their constituent monosaccharides, including modified residues like this compound.

Methylation Analysis for Glycosidic Linkage Determination

Methylation analysis is the most definitive method for determining the glycosidic linkages of sugar residues within a polysaccharide. nih.govmdpi.com The process involves three main steps:

Permethylation: All free hydroxyl groups in the polysaccharide are converted to methyl ethers, typically using a strong base and methyl iodide (e.g., the Hakomori method). nih.gov The existing 2-O-methyl group on the D-arabinose residue is stable to this process.

Hydrolysis: The permethylated polysaccharide is hydrolyzed (e.g., with trifluoroacetic acid) to break the glycosidic bonds, yielding a mixture of partially O-methylated monosaccharides. nih.gov The positions that were originally involved in linkages or ring formation are now free hydroxyl groups.

Analysis: The resulting partially methylated monosaccharides are typically reduced to their corresponding alditols and then acetylated to form volatile partially methylated alditol acetates (PMAAs). These derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS). mdpi.com

The fragmentation pattern of each PMAA in the mass spectrometer allows for unambiguous identification of the original substitution pattern. For a this compound residue, this analysis reveals its specific points of attachment within the larger carbohydrate structure.

Original Linkage of this compound ResidueProduct After Permethylation and Hydrolysis
Terminal (non-reducing)2,3,4,5-Tetra-O-methyl-D-arabinose
Internal, linked at C1 and C32,4,5-Tri-O-methyl-D-arabinose
Internal, linked at C1 and C42,3,5-Tri-O-methyl-D-arabinose
Internal, linked at C1 and C52,3,4-Tri-O-methyl-D-arabinose
Branch point, linked at C1, C3, and C52,4-Di-O-methyl-D-arabinose

Periodate (B1199274) Oxidation and Smith Degradation Procedures

Periodate oxidation is a selective method for cleaving the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbons). The presence of the methyl group at the C2 position in this compound blocks oxidation across the C1-C2 and C2-C3 positions. However, the vicinal diol at C3-C4 is susceptible to cleavage by periodate, provided these positions are not substituted. mdpi.com

The reaction consumes one mole of periodate (IO₄⁻) and results in the formation of a dialdehyde. By quantifying the consumption of periodate and identifying the reaction products (such as formaldehyde (B43269) or formic acid), information about the sugar's linkage can be inferred. cdnsciencepub.comdoubtnut.com For example, a terminal this compound residue would be cleaved between C3 and C4.

Smith degradation is a multistep procedure that extends the utility of periodate oxidation. sciopen.com It involves:

Periodate Oxidation: Cleavage of vicinal diols in the polysaccharide.

Reduction: The resulting aldehyde groups are reduced to primary alcohols with a reducing agent like sodium borohydride. This creates a stable, acyclic polyol structure that is resistant to further oxidation.

Mild Acid Hydrolysis: The acetal (B89532) linkages of the modified, acyclic residues are preferentially cleaved, while standard glycosidic bonds attached to unoxidized (resistant) residues remain intact.

Residues like this compound that are linked in a way that protects their C3-C4 diol (e.g., through a 1,3- or 1,4-linkage) will survive the Smith degradation sequence, allowing for their isolation and the characterization of their immediate neighbors in the polysaccharide chain.

Linkage of this compound ResidueSusceptibility to Periodate OxidationExpected Outcome
Terminal (non-reducing)Yes (at C3-C4)Cleavage of the C3-C4 bond.
(1→3)-linkedNoResidue is resistant to oxidation.
(1→4)-linkedNoResidue is resistant to oxidation.
(1→5)-linkedYes (at C3-C4)Cleavage of the C3-C4 bond.

Reductive Amination for Enhanced Analytical Tagging

For enhanced detection and quantification, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), carbohydrate molecules can be chemically tagged. Reductive amination is a highly effective method for attaching a fluorescent or UV-active label to the reducing end of a sugar.

This reaction occurs with the open-chain aldehyde form of the monosaccharide. When this compound is a reducing sugar (i.e., not involved in a glycosidic linkage at its anomeric carbon), it can be derivatized. The process involves two steps:

The aldehyde group of this compound reacts with the primary amine of a labeling reagent (e.g., 2-aminobenzamide (B116534) [2-AB] or 2-aminopyridine (B139424) [2-AP]) to form an unstable Schiff base.

The Schiff base is then reduced to a stable secondary amine using a reducing agent such as sodium cyanoborohydride.

This tagging strategy significantly increases the sensitivity of detection, allowing for the analysis of minute quantities of the sugar. It is particularly useful in applications such as glycan profiling, where released monosaccharides from a complex biopolymer are labeled and then quantified. researchgate.net The stable covalent bond formed ensures that the tag remains attached throughout subsequent chromatographic separation and analysis.

Biological Roles and Functional Implications of 2 O Methyl D Arabinose Residues in Biopolymers

Contribution to Glycoconjugate Structure and Biophysical Properties

The introduction of a methyl group to the arabinose residue can have profound effects on the physicochemical properties of the polysaccharides in which it is incorporated. This modification can alter the polymer's shape, stability, and its role in the biological structures it helps to form.

Impact on Polysaccharide Conformation and Stability

The methylation of carbohydrate residues, including the 2-O-methylation of arabinose, can influence the conformation and stability of polysaccharides. The addition of a methyl group can increase the hydrophobicity of the sugar residue and introduce steric hindrance, which in turn can affect the rotational freedom around glycosidic linkages. nih.govwikipedia.org This can lead to a more constrained and defined three-dimensional structure of the polysaccharide chain.

Role in Plant Cell Wall Biogenesis, Architecture, and Rigidity

Arabinose is a key component of various plant cell wall polysaccharides, including pectins (such as rhamnogalacturonan I) and hemicelluloses (such as arabinoxylans). purdue.edunih.gov These polymers are essential for the structural integrity and flexibility of the plant cell wall. The presence of methylated sugars, including 2-O-methyl-L-arabinose, has been identified in the pectic polysaccharides of plants like mustard cotyledons. nih.gov

Table 1: Presence of Methylated Arabinose in Plant Cell Wall Components

Plant Cell Wall ComponentPresence of Methylated ArabinosePutative Function
Pectic Polysaccharides2-O-methyl-L-arabinose identified in mustard cotyledons nih.govModulation of cell wall flexibility and intermolecular interactions
Arabinogalactan ProteinsArabinose is a major component, and other methylated sugars are present wikipedia.orgPotential role in signaling and cell-cell recognition

Significance in Microbial Cell Envelope Assembly and Integrity

In microorganisms, the cell envelope is a complex structure that provides shape, protection, and mediates interactions with the environment. Polysaccharides are integral components of these envelopes, including the cell walls of bacteria and the extracellular polymeric substances (EPS) that form biofilms. While direct evidence for the widespread presence of 2-O-Methyl-D-arabinose in microbial cell envelopes is not abundant, the presence of other methylated sugars in bacterial lipopolysaccharides and S-layer glycoproteins is well-documented. nih.gov

Recognition by Glycosidases, Glycosyltransferases, and Carbohydrate-Binding Proteins

The 2-O-methyl group on a D-arabinose residue acts as a distinct chemical marker that can significantly influence how the sugar is recognized by various proteins that interact with carbohydrates.

Influence on Substrate Specificity in Enzymatic Hydrolysis

Glycoside hydrolases are enzymes that break down complex carbohydrates into smaller units. The specificity of these enzymes is highly dependent on the structure of their substrates, including the presence of modifications like methylation.

Research on a glycoside hydrolase from the GH139 family, which specifically targets 2-O-methyl-L-fucose, has demonstrated that the 2-O-methyl group is essential for substrate recognition and enzymatic activity. nih.gov This enzyme was unable to act on the non-methylated fucose equivalent. This finding strongly suggests that a similar principle applies to glycoside hydrolases that may act on polysaccharides containing this compound. The methyl group likely fits into a specific hydrophobic pocket in the enzyme's active site, ensuring that only the correctly modified sugar is cleaved. This high degree of specificity is crucial for the controlled degradation of complex biopolymers in biological systems.

Modulation of Protein-Carbohydrate Interactions

The recognition of specific carbohydrate structures by proteins is fundamental to a vast array of biological processes, from cell-cell communication to host-pathogen interactions. This recognition is often mediated by carbohydrate-binding modules (CBMs) within enzymes or by specialized carbohydrate-binding proteins called lectins. nih.gov

The presence of a 2-O-methyl group on D-arabinose can significantly alter its interaction with these proteins. The methyl group can participate in hydrophobic interactions with aromatic amino acid residues in the protein's binding site, thereby increasing the affinity and specificity of the interaction. vectorlabs.com Conversely, the steric bulk of the methyl group could prevent binding to proteins that have a preference for unmodified arabinose.

While specific studies on lectins or CBMs that exclusively recognize this compound are limited, the principles of carbohydrate recognition suggest that this modification would create a unique binding epitope. For instance, the lectin PA-IIL from Pseudomonas aeruginosa has been shown to bind D-arabinose, and its binding pocket could potentially accommodate a methylated form, although this has not been explicitly demonstrated. nih.gov The specificity of lectins for methylated glycans has been shown in other systems, where these modifications are critical for recognition and subsequent biological effects. pnas.org

Table 2: Summary of Protein Interactions with Methylated Sugars

Protein TypeInteraction with Methylated SugarsImplication for this compound
Glycoside HydrolasesSpecificity for 2-O-methyl-L-fucose demonstrated nih.govSuggests high specificity of hypothetical 2-O-methyl-D-arabinosidases
GlycosyltransferasesGenerally specific for both sugar donor and acceptorEnzymes responsible for adding this compound would be highly specific
Lectins/CBMsMethyl groups can enhance binding through hydrophobic interactions vectorlabs.comThis compound likely forms a distinct epitope for specific lectins/CBMs

Future Directions and Emerging Research Opportunities in 2 O Methyl D Arabinose Chemistry and Biology

Elucidation of Novel Biosynthetic and Regulatory Pathways

A primary focus for future research will be the comprehensive elucidation of the biosynthetic pathways leading to 2-O-Methyl-D-arabinose. While the existence of this methylated sugar is known, particularly within complex polysaccharides of certain plants and bacteria, the specific enzymes and genetic regulatory networks governing its formation are largely uncharacterized. nih.gov Key research questions in this area include the identification and characterization of specific O-methyltransferases responsible for the methylation of D-arabinose at the 2-O position. Understanding the substrate specificity and kinetic properties of these enzymes will be crucial.

Furthermore, investigating the regulatory mechanisms that control the expression of these biosynthetic genes is essential. This includes studying the influence of environmental cues, developmental stages, and cellular signaling pathways on the production of this compound. frontiersin.orgnih.gov Epigenetic modifications, such as DNA methylation and histone acetylation, may also play a role in regulating the expression of the necessary enzymes. nih.gov Uncovering these pathways will not only provide fundamental insights into carbohydrate metabolism but could also open doors to manipulating the production of this compound in various organisms for biotechnological applications.

Development of Advanced Stereoselective Synthetic Strategies

Emerging strategies may include the use of novel catalysts and reagent-free activation methods, such as microwave-assisted synthesis, to improve reaction efficiency and selectivity. mdpi.com The development of enzymatic or chemo-enzymatic approaches, utilizing engineered glycosyltransferases or other enzymes, could also provide highly specific and environmentally friendly synthetic routes. tib.eu These advanced synthetic methods are critical for producing sufficient quantities of pure this compound for detailed biological and structural studies.

Exploration of Undiscovered Biological Functions and Mechanistic Roles

While this compound has been identified as a component of certain natural products, its specific biological functions remain largely unexplored. A significant area of future research will be to investigate the diverse roles this methylated sugar may play in biological processes. Methylation of carbohydrates is known to be involved in molecular recognition, cell signaling, and modulating the physical properties of glycans. nih.govacs.org

Future studies could explore the role of this compound in plant cell wall architecture and integrity, its potential involvement in host-pathogen interactions, and its impact on the immunogenicity of glycoconjugates. usda.gov Understanding the mechanistic basis of these functions will require a combination of biochemical, biophysical, and cell-based assays. For instance, determining how the 2-O-methyl group influences the conformation and binding properties of arabinose-containing polysaccharides could reveal its role in specific biological recognition events. acs.org

Innovations in High-Resolution Analytical and Structural Biology of Methylated Carbohydrates

Advancements in analytical techniques are paramount to furthering our understanding of methylated carbohydrates like this compound. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are powerful tools for the structural elucidation of these molecules. researchgate.netismar.org Future research will likely leverage innovations in these techniques to gain more detailed structural and conformational insights. acs.orgnih.gov

For example, advanced NMR methods, including those that utilize the hydroxyl groups as starting points for analysis, can help overcome the challenges posed by the spectral overlap often seen in carbohydrate analysis. nih.gov In the realm of mass spectrometry, techniques such as collision-induced dissociation (CID) and tandem MS (MS/MS) are crucial for determining the sequence and linkage of methylated sugars within complex glycans. aspariaglycomics.comcreative-proteomics.comucdavis.edu The development of new derivatization strategies can also enhance the sensitivity and fragmentation patterns in MS analysis. creative-proteomics.com Furthermore, X-ray crystallography and computational modeling can provide atomic-level details of how this compound interacts with proteins and other biomolecules.

Integration with Systems Biology and Glycomics for Comprehensive Understanding

A holistic understanding of the roles of this compound will necessitate its integration into the broader contexts of systems biology and glycomics. nih.govnih.gov Glycomics, the comprehensive study of the entire set of glycans in an organism, provides a powerful platform for identifying and quantifying methylated sugars in various biological samples. nih.govshimadzu.eu Future research should aim to incorporate data on this compound into glycomic databases and analytical workflows. proquest.com

By combining glycomic data with genomic, transcriptomic, and proteomic information, researchers can build comprehensive models of the cellular networks in which this compound is involved. youtube.com This systems-level approach can help to uncover novel correlations between the presence of this methylated sugar and specific cellular states, diseases, or developmental processes. annoj.org Such an integrated approach will be instrumental in deciphering the full biological significance of this seemingly simple yet potentially important carbohydrate modification.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-O-Methyl-D-arabinose derivatives using hydrogen fluoride (HF)?

Methodological Answer: Synthesis involves reacting carbohydrate esters (e.g., 1,3,5-tri-O-benzoyl-2-O-methyl-D-arabinofuranose) with anhydrous HF under controlled time and temperature. Prolonged exposure to HF induces ring transformations (e.g., pyranose to furanose derivatives). Monitor reaction progress via in situ NMR spectroscopy to track intermediate formation and structural changes .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

Methodological Answer: Use a combination of 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy to resolve ring conformations (pyranose vs. furanose) and methyl group positioning. Compare chemical shifts with literature data for O-methylated carbohydrates. Mass spectrometry (HRMS) and polarimetry can validate molecular weight and optical activity .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer: Standardize protocols for anhydrous HF handling (e.g., reaction vessel passivation, moisture exclusion). Document time-resolved NMR spectra to identify critical reaction checkpoints. Use triplicate experiments to account for variability in ring contraction/expansion kinetics .

Q. What experimental precautions are necessary for handling this compound due to its hygroscopicity?

Methodological Answer: Conduct reactions in anhydrous solvents (e.g., dry dichloromethane) under inert gas. Store derivatives in desiccators with P2_2O5_5. Use Karl Fischer titration to verify solvent dryness and prevent hydrolysis during analysis .

Advanced Research Questions

Q. What mechanisms explain the ring contraction of 2-O-Methyl-D-arabinopyranose to dioxolanylium ions under HF?

Methodological Answer: HF acts as both a catalyst and fluorinating agent. The mechanism involves protonation of the anomeric oxygen, leading to ring opening and re-closure into a furanose-derived dioxolanylium ion. Use density functional theory (DFT) calculations to model transition states and compare with experimental NMR data .

Q. How can computational modeling predict the stability of this compound derivatives in different solvents?

Methodological Answer: Apply molecular dynamics (MD) simulations to assess solvent effects on conformational equilibria. Parameterize force fields using experimental dielectric constants and solvation free energies. Validate predictions via comparative NMR studies in polar vs. nonpolar solvents .

Q. Why do contradictory results arise in glycosylation studies using this compound donors?

Methodological Answer: Discrepancies may stem from competing reaction pathways (e.g., oxocarbenium ion intermediates vs. direct displacement). Use low-temperature NMR to trap intermediates and kinetic isotope effects (KIEs) to distinguish mechanisms. Compare results across protecting groups (e.g., benzoyl vs. acetyl) to identify steric/electronic influences .

Q. How does temperature affect the pyranose-to-furanose rearrangement of this compound derivatives?

Methodological Answer: Conduct variable-temperature NMR experiments (-50°C to 25°C) to map energy barriers. Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots. Correlate results with HF concentration and reaction time to optimize selectivity for specific ring forms .

Q. What solvent systems minimize decomposition of this compound during chromatographic purification?

Methodological Answer: Avoid protic solvents (e.g., methanol) that promote hydrolysis. Use ethyl acetate/hexane gradients with 0.1% trifluoroacetic acid (TFA) to stabilize glycosidic bonds. Monitor purity via HPLC with evaporative light scattering detection (ELSD) .

Q. How can NMR data resolve ambiguities in the anomeric configuration of this compound derivatives?

Methodological Answer: Analyze 1H^{1}\text{H}-NMR coupling constants (J1,2J_{1,2}): pyranose forms typically show J>3.5HzJ > 3.5 \, \text{Hz}, while furanose derivatives exhibit J<1HzJ < 1 \, \text{Hz}. Use NOESY/ROESY to confirm spatial proximity between anomeric protons and methyl groups .

Data Analysis and Contradiction Resolution

Q. How can researchers validate the regioselectivity of methylation in this compound synthesis?

Methodological Answer: Combine isotopic labeling (e.g., 13C^{13}\text{C}-methyl groups) with HSQC-TOCSY NMR to trace methylation sites. Compare methylation patterns across orthogonal protecting group strategies (e.g., benzoyl vs. TBDMS) .

Q. What analytical strategies distinguish furanose and pyranose forms in equilibrium mixtures?

Methodological Answer: Use 13C^{13}\text{C}-NMR to monitor C-1 chemical shifts (pyranose: δ ~95–105 ppm; furanose: δ ~105–115 ppm). Integrate HPLC peaks under isocratic conditions to quantify equilibrium ratios .

Q. How do steric effects influence the epimerization of this compound under acidic conditions?

Methodological Answer: Perform kinetic studies with bulky protecting groups (e.g., trityl) to restrict ring flexibility. Compare epimerization rates via chiral GC-MS and circular dichroism (CD) spectroscopy .

Q. What methodologies address contradictions in reported reaction yields for this compound fluorination?

Methodological Answer: Replicate protocols using controlled HF sources (e.g., anhydrous HF vs. pyridine-HF complexes). Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). Cross-validate yields via quantitative 19F^{19}\text{F}-NMR .

Research Design and Literature Integration

Q. How can systematic reviews improve experimental design for this compound studies?

Methodological Answer: Use PRISMA guidelines to screen literature for HF-mediated carbohydrate reactions. Extract data on reaction conditions, yields, and characterization methods. Perform meta-regression to identify factors (e.g., solvent polarity) with the strongest effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.